

4-Fluoroquinazoline spectroscopic data (NMR, IR, mass spectrometry)

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Compound of Interest

Compound Name: 4-Fluoroquinazoline

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Spectroscopic Profile of 4-Fluoroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **4-fluoroquinazoline**. Due to a scarcity of directly published experimental data for **4-fluoroquinazoline**, this document leverages data from closely related quinazoline and fluoroquinolone derivatives to project its spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development by providing anticipated data and general experimental methodologies.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity. **4-**

Fluoroquinazoline, as a member of this family, is of considerable interest. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-fluoroquinazoline**, based on the analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **4-fluoroquinazoline**. These values are extrapolated from published data for structurally similar compounds and should be considered as estimations.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for **4-fluoroquinazoline** are presented below.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Fluoroquinazoline**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.5 - 8.8	s	-
H-5	7.8 - 8.1	d	7.5 - 8.5
H-6	7.5 - 7.8	t	7.0 - 8.0
H-7	7.7 - 8.0	t	7.0 - 8.0
H-8	8.0 - 8.3	d	7.5 - 8.5

s = singlet, d = doublet, t = triplet

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Fluoroquinazoline**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 155
C-4	160 - 165 (d, $^1J_{CF} \approx 250$ Hz)
C-4a	120 - 125
C-5	125 - 130
C-6	128 - 132
C-7	130 - 135
C-8	120 - 125
C-8a	150 - 155

d = doublet due to C-F coupling

Table 3: Predicted ^{19}F NMR Spectroscopic Data for **4-Fluoroquinazoline**

Fluorine	Predicted Chemical Shift (δ , ppm)
4-F	-110 to -130

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for **4-Fluoroquinazoline**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H aromatic stretching	3100 - 3000	Medium
C=N stretching	1620 - 1580	Strong
C=C aromatic stretching	1580 - 1450	Strong to Medium
C-F stretching	1250 - 1000	Strong
C-H aromatic bending	900 - 675	Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 5: Predicted Mass Spectrometry Data for **4-Fluoroquinazoline**

Ion	Predicted m/z
[M] ⁺ •	148.05
[M+H] ⁺	149.06

Experimental Protocols

While specific protocols for **4-fluoroquinazoline** are not available, the following are generalized experimental procedures for the spectroscopic analysis of related quinazoline derivatives that can be adapted.[\[1\]](#)[\[2\]](#)[\[3\]](#)

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A 400 or 500 MHz NMR spectrometer.[\[1\]](#)

- ^1H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ^{13}C NMR: Acquire proton-decoupled spectra. A larger number of scans is usually required due to the low natural abundance of ^{13}C .
- ^{19}F NMR: Acquire spectra with proton decoupling. A suitable fluorine-containing standard (e.g., CFCl_3) can be used as an external reference.

Infrared (IR) Spectroscopy

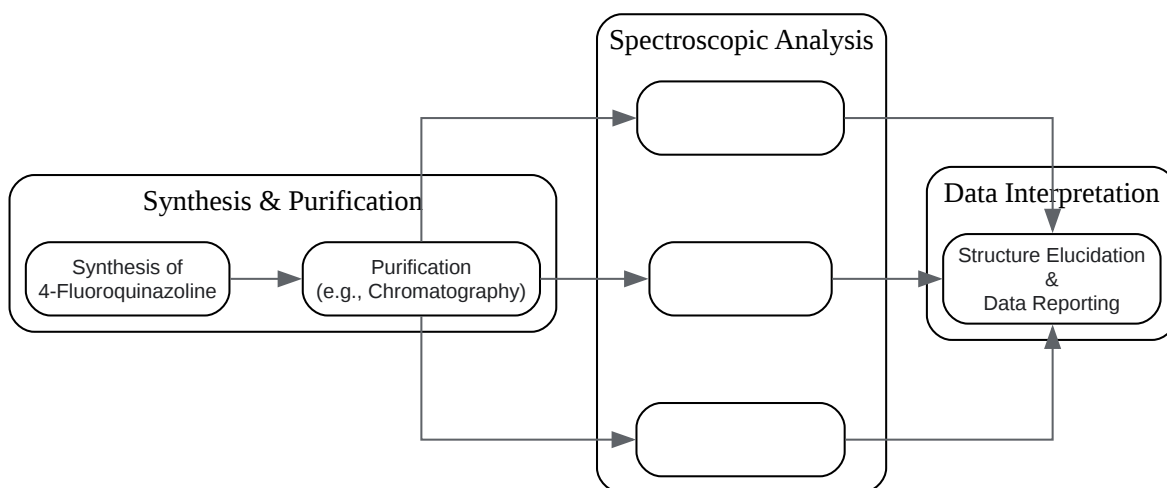
- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS).^{[1][4]}
- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

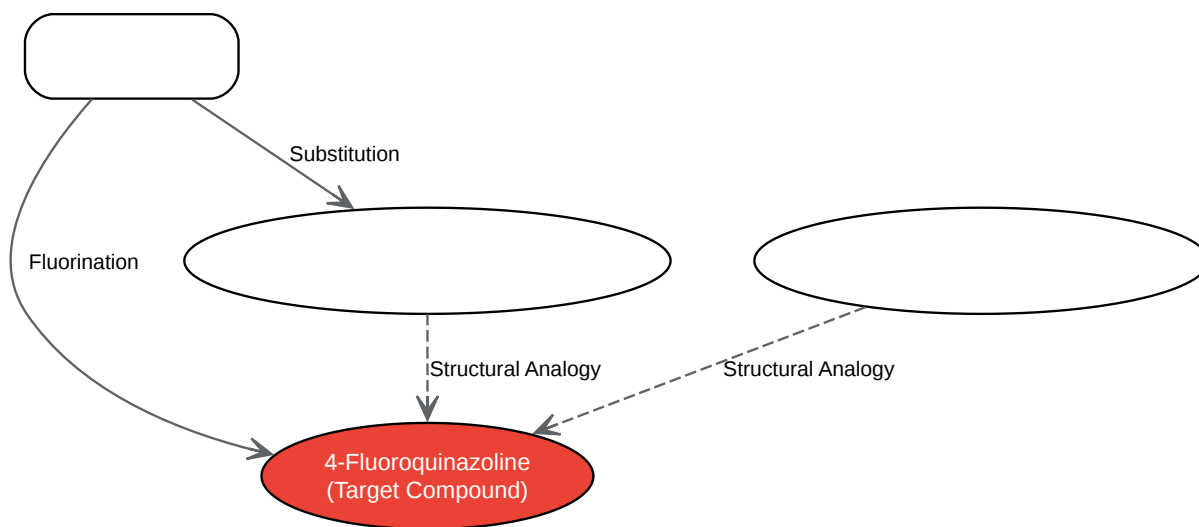
Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and the structural relationship of **4-fluoroquinazoline** to related compounds from which data has been inferred.



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A general experimental workflow for the synthesis and spectroscopic characterization of **4-fluoroquinazoline**.



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Logical relationship illustrating the structural analogy used to predict the spectroscopic data for **4-fluoroquinazoline**.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **4-fluoroquinazoline**. While direct experimental data remains to be published, the extrapolated data and general methodologies presented herein offer a valuable starting point for researchers. The provided information is intended to aid in the identification, characterization, and further development of **4-fluoroquinazoline** and related compounds. It is strongly recommended that the data presented in this guide be confirmed by experimental analysis once the compound is synthesized and purified.

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